Ácido 3-isopropoxi-5-(trifluorometoxi)fenilborónico

Descripción general

Descripción

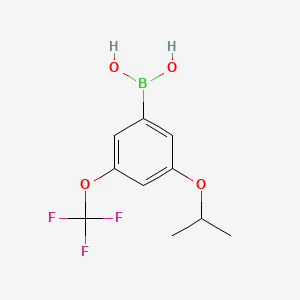

3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid is an organoboron compound with the molecular formula C10H12BF3O4. . This compound is characterized by the presence of an isopropoxy group and a trifluoromethoxy group attached to a phenyl ring, along with a boronic acid functional group.

Aplicaciones Científicas De Investigación

3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid has several scientific research applications, including:

Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the synthesis of complex organic molecules.

Biology: Investigated for its potential as a probe in biological systems due to its unique chemical properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of advanced materials and specialty chemicals.

Mecanismo De Acción

Target of Action

It is commonly used in the synthesis of biologically active compounds, including multisubstituted purines for use as p2x7 antagonists in the treatment of pain and heteroaryl substituted tetrahydropyrroloijquinolinone derivatives as aldosterone synthase inhibitors .

Mode of Action

Boronic acids, including this compound, are known to be involved in suzuki–miyaura coupling reactions . In these reactions, the boronic acid undergoes transmetalation with a palladium catalyst, transferring the organic group from boron to palladium .

Biochemical Pathways

As a boronic acid, it is likely involved in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

Its use in the synthesis of biologically active compounds suggests that it may contribute to the therapeutic effects of these compounds .

Action Environment

It is recommended to be stored in an inert atmosphere at 2-8°c .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid are not well-studied. Boronic acids are known to interact with various enzymes and proteins. They can form reversible covalent bonds with diols, a functional group found in many biomolecules

Cellular Effects

Boronic acids are known to influence cell function through their interactions with various biomolecules

Molecular Mechanism

Boronic acids are known to interact with biomolecules through the formation of reversible covalent bonds with diols

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid typically involves the reaction of 3-isopropoxy-5-(trifluoromethoxy)phenylboronic ester with a suitable boron source under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds. This reaction involves the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Halogenated reagents or organometallic compounds under appropriate conditions.

Major Products Formed

Oxidation: Boronic esters or boronic anhydrides.

Reduction: Boronate esters.

Substitution: Various substituted phenyl derivatives depending on the reagents used.

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic acid: Lacks the isopropoxy and trifluoromethoxy groups, making it less versatile in certain applications.

3-Methoxy-5-(trifluoromethoxy)phenylboronic acid: Similar structure but with a methoxy group instead of an isopropoxy group.

3-Isopropoxy-5-methoxyphenylboronic acid: Similar structure but without the trifluoromethoxy group.

Uniqueness

3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid is unique due to the combination of its isopropoxy and trifluoromethoxy groups, which enhance its reactivity and specificity in various reactions. This makes it a valuable compound in both research and industrial applications .

Actividad Biológica

3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid is a boronic acid derivative that has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry. This compound is utilized primarily as a reagent in organic synthesis, notably in Suzuki-Miyaura coupling reactions, which are pivotal for constructing complex organic molecules. Its unique structural features contribute to its biological activity, making it a subject of interest for potential therapeutic applications.

Target of Action

The compound is involved in the synthesis of biologically active compounds, including multisubstituted purines and heteroaryl substituted tetrahydropyrroloquinolinone derivatives. These derivatives have been explored as P2X7 antagonists for pain management and as aldosterone synthase inhibitors, respectively.

Mode of Action

As a boronic acid, 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid participates in the Suzuki-Miyaura coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, essential for synthesizing various pharmaceuticals.

Biochemical Pathways

Boronic acids can form reversible covalent bonds with diols, a functional group prevalent in many biomolecules. This interaction can influence various biochemical pathways, including enzyme activity and cellular signaling .

Antimicrobial Activity

Research indicates that boronic acids, including this compound, exhibit antimicrobial properties. In vitro studies have demonstrated moderate antibacterial activity against pathogens such as Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values suggesting effective inhibition at certain concentrations . Notably, the compound has shown higher activity against Aspergillus niger and Candida albicans compared to established antifungal agents like AN2690 (Tavaborole) .

Cellular Effects

The compound's interaction with cellular components can lead to significant biological effects. For instance, it has been shown to modulate cell signaling pathways and gene expression, influencing processes such as cell proliferation and apoptosis. The precise mechanisms by which it affects these cellular processes remain an area of active investigation .

Case Studies

- Antimicrobial Efficacy : A study assessed the antimicrobial efficacy of related phenylboronic acids and found that 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid demonstrated promising results against various microbial strains. The zone of inhibition was measured using both agar diffusion methods and MIC determinations .

- Biochemical Interactions : Another investigation into the biochemical properties revealed that boronic acids can inhibit specific enzymes involved in metabolic pathways, affecting overall metabolic flux within cells. This highlights the potential for these compounds in therapeutic applications targeting metabolic diseases .

Data Summary

| Property | Observation |

|---|---|

| Chemical Structure | Boronic acid derivative |

| Antimicrobial Activity | Moderate activity against E. coli, B. cereus, C. albicans, A. niger |

| Mechanism of Action | Suzuki-Miyaura coupling; reversible covalent bonding with diols |

| Cellular Effects | Modulation of signaling pathways; influence on gene expression |

| Research Applications | Medicinal chemistry; potential drug development |

Propiedades

IUPAC Name |

[3-propan-2-yloxy-5-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BF3O4/c1-6(2)17-8-3-7(11(15)16)4-9(5-8)18-10(12,13)14/h3-6,15-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOSBEBVLVCKJTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OC(F)(F)F)OC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BF3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681640 | |

| Record name | {3-[(Propan-2-yl)oxy]-5-(trifluoromethoxy)phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256346-01-6 | |

| Record name | {3-[(Propan-2-yl)oxy]-5-(trifluoromethoxy)phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.